4-(5-Chloro-1-methylindol-4-yl)morpholine
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Overview
Description
4-(5-Chloro-1-methylindol-4-yl)morpholine is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, and this particular compound features a morpholine ring attached to a chloro-substituted methylindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-1-methylindol-4-yl)morpholine typically involves the following steps:
Formation of 5-Chloro-1-methylindole: This can be achieved through the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks a suitable electrophile, such as a halogenated morpholine derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Chloro-1-methylindol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or morpholine positions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indoles or morpholines.
Scientific Research Applications
4-(5-Chloro-1-methylindol-4-yl)morpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-(5-Chloro-1-methylindol-4-yl)morpholine is similar to other indole derivatives such as 1H-indole, 4-methyl-1H-indole, and 5-chloro-1H-indole. its unique structural features, such as the presence of the morpholine ring, distinguish it from these compounds. These structural differences can lead to variations in biological activity and chemical reactivity.
Comparison with Similar Compounds
1H-indole
4-methyl-1H-indole
5-chloro-1H-indole
2-methyl-1H-indole
3-chloro-1H-indole
Properties
Molecular Formula |
C13H15ClN2O |
---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
4-(5-chloro-1-methylindol-4-yl)morpholine |
InChI |
InChI=1S/C13H15ClN2O/c1-15-5-4-10-12(15)3-2-11(14)13(10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 |
InChI Key |
CCTDDNSDCUZBPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2N3CCOCC3)Cl |
Origin of Product |
United States |
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